molecular formula C7H11Cl2N3O B1298812 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 436100-01-5

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B1298812
CAS No.: 436100-01-5
M. Wt: 224.08 g/mol
InChI Key: ZLJGUNWDKJIINE-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C7H11Cl2N3O and its molecular weight is 224.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Derivatives in Herbicide Research

Research on chloroacetamide derivatives, like 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, has primarily focused on their use as herbicides. For instance, Weisshaar and Böger (1989) discussed how chloroacetamides like alachlor and metazachlor function as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Hydrolysis Studies

Rouchaud et al. (2010) explored the base and acid-catalyzed hydrolysis of a similar compound, 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide. They found that base-catalyzed hydrolysis did not cleave the amide, whereas acid-catalyzed hydrolysis first cleaved the N-amido-alkyl bond and then the N-amido-acyl bond, leading to various hydrolysis products (Rouchaud et al., 2010).

Synthesis of Novel Compounds

Dotsenko, Semenova, and Aksenov (2020) demonstrated the reactivity of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride, forming 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This compound further reacted with 3-cyanopyridine-2-thiolates to produce hybrid molecules (Dotsenko, Semenova & Aksenov, 2020).

Chemical Properties and Biological Activities

Research on compounds structurally related to this compound has also focused on their chemical properties and potential biological activities. For example, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activities, demonstrating significant results (Chkirate et al., 2019).

Future Directions

The future directions for research on 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide are not specified in the search results. Given the importance of pyrazole derivatives in organic synthesis and medicinal chemistry , it is likely that further studies will continue to explore the properties and potential applications of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxamide with chloroacetyl chloride in the presence of a base to yield the desired product.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole-4-carboxamide", "Chloroacetyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "To a solution of 3,5-dimethyl-1H-pyrazole-4-carboxamide in a dry solvent, add a base such as triethylamine or pyridine.", "Slowly add chloroacetyl chloride to the reaction mixture while stirring at a low temperature.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS No.

436100-01-5

Molecular Formula

C7H11Cl2N3O

Molecular Weight

224.08 g/mol

IUPAC Name

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide;hydrochloride

InChI

InChI=1S/C7H10ClN3O.ClH/c1-4-7(5(2)11-10-4)9-6(12)3-8;/h3H2,1-2H3,(H,9,12)(H,10,11);1H

InChI Key

ZLJGUNWDKJIINE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)NC(=O)CCl

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CCl.Cl

Origin of Product

United States

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